Methyl 3-amino-5-fluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJVXMOMKWEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396712 | |
| Record name | methyl 3-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-46-5 | |
| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Studies of Methyl 3 Amino 5 Fluorobenzoate Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For fluorinated compounds like Methyl 3-amino-5-fluorobenzoate, the presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers deeper structural insights through the analysis of chemical shifts and spin-spin coupling constants.
Proton and Carbon-13 NMR Studies, Including Fluorine Coupling Analysis
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its three substituents on the aromatic ring: the electron-donating amino (-NH₂) group and the electron-withdrawing fluoro (-F) and methyl ester (-COOCH₃) groups. While a definitive experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated by analyzing the spectra of simpler, related analogs such as Methyl 3-aminobenzoate and Methyl 3-fluorobenzoate.
The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons and the three aromatic protons. The methyl protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The aromatic protons (H-2, H-4, and H-6) will appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-donating amino group tends to shield ortho and para positions, while the withdrawing ester and fluoro groups deshield them. The interplay of these effects determines the final chemical shifts.
A critical feature of the spectrum is the spin-spin coupling involving the fluorine atom. vscht.cz Heteronuclear coupling occurs between the ¹⁹F nucleus and nearby protons and carbons. vscht.cz This coupling provides invaluable information about the connectivity and spatial relationships within the molecule.
Proton-Fluorine Coupling (J-HF): Coupling constants are observed over multiple bonds. The magnitude depends on the number of intervening bonds: ortho-coupling (³J-HF) is typically the largest, followed by meta-coupling (⁴J-HF), and para-coupling (⁵J-HF), which is often negligible.
Carbon-Fluorine Coupling (J-CF): Carbon-fluorine couplings are generally larger than proton-fluorine couplings and are also transmitted over several bonds. nih.gov The direct one-bond coupling (¹J-CF) is very large, while two-bond (²J-CF), three-bond (³J-CF), and even longer-range couplings provide assignment confirmation. nih.gov
The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon of the ester group is expected at the lowest field (around 165 ppm), while the methyl carbon will be at the highest field (around 52 ppm). The aromatic carbon directly bonded to fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹J-CF), appearing as a doublet. Other aromatic carbons will also show smaller couplings to fluorine.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| -OCH₃ | ~3.88 | s | ~52.5 | q, ¹J-CH ≈ 147 |
| -NH₂ | ~4.0 (broad) | s | - | - |
| H-2 | ~7.0 | t, ⁴J-HF ≈ 2.5, ⁴J-HH ≈ 2.5 | ~110 | ddd, ¹J-CH ≈ 160, ³J-CF ≈ 8, ³J-CCCH |
| H-4 | ~6.6 | ddd, ³J-HF ≈ 9.0, ⁴J-HH ≈ 2.5, ⁵J-HH ≈ 0.5 | ~105 | ddd, ¹J-CH ≈ 162, ³J-CF ≈ 9, ³J-CCCH |
| H-6 | ~6.8 | ddd, ³J-HF ≈ 9.5, ⁴J-HH ≈ 2.5, ⁵J-HH ≈ 0.5 | ~108 | ddd, ¹J-CH ≈ 161, ³J-CF ≈ 4, ³J-CCCH |
| C-1 (-COOCH₃) | - | - | ~133 | d, ³J-CF ≈ 7 |
| C-2 | - | - | ~110 | d, ³J-CF ≈ 8 |
| C-3 (-NH₂) | - | - | ~150 | d, ²J-CF ≈ 22 |
| C-4 | - | - | ~105 | d, ³J-CF ≈ 9 |
| C-5 (-F) | - | - | ~163 | d, ¹J-CF ≈ 245 |
| C-6 | - | - | ~108 | d, ³J-CF ≈ 4 |
| C=O | - | - | ~165 | d, ⁴J-CF ≈ 3 |
Analysis of Anomalous Chemical Shift Behavior in Substituted Benzoic Acid Esters
The prediction of ¹H and ¹³C NMR chemical shifts in polysubstituted benzene (B151609) rings is often approached using additivity models, where the effect of each substituent is considered independent. However, in molecules like this compound, significant deviations from these predicted values can occur. This "anomalous" behavior arises from the complex interplay of electronic effects when multiple substituents with differing properties are present on the same ring. nih.gov
Recent studies on substituted benzoic acid esters have shown that conventional prediction protocols can fail, particularly for protons ortho to the ester group. nih.gov The simultaneous presence of a strong π-donating group (-NH₂) and two electron-withdrawing groups (-F, -COOCH₃) leads to a non-additive perturbation of the electron density within the aromatic ring. The resonance donation from the amino group increases electron density primarily at the ortho (C-2, C-4) and para (C-6) positions, while the inductive withdrawal by the fluorine and ester groups decreases electron density across the entire ring. This electronic push-pull mechanism can lead to unexpected shielding or deshielding effects that simple additivity rules cannot account for. Density functional theory (DFT) calculations are often required to accurately model these complex electronic interactions and predict the resulting chemical shifts with higher accuracy. nih.gov
Application of Advanced NMR Techniques in Fluorinated Systems
While 1D ¹H and ¹³C NMR provide fundamental structural data, unambiguous assignment and full characterization of complex molecules often require advanced, two-dimensional (2D) NMR techniques. sdsu.eduwikipedia.org For fluorinated systems, these experiments are particularly powerful for mapping out the complete bonding framework. nih.govjeolusa.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-2, H-4, H-6), confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹J-CH coupling). sdsu.edufrank-dieterle.de An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J-CH, ³J-CH). wisc.edu This is extremely useful for establishing connectivity across quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the methyl protons to the ester carbonyl carbon (C=O) and the ester-bearing aromatic carbon (C-1). It would also reveal crucial correlations from the aromatic protons to neighboring carbons, allowing the entire carbon skeleton to be pieced together.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions rather than through-bond couplings. It can provide information about the spatial proximity of protons and fluorine atoms, which is useful for conformational analysis.
The combination of these advanced techniques provides a robust and unambiguous method for the complete structural elucidation and spectral assignment of fluorinated molecules like this compound. nih.gov
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the specific functional groups present in a compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of a molecule's bonds. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. The key functional groups in this compound each have distinct IR signatures.
Amino Group (-NH₂): Primary aromatic amines typically show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com A medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com
Ester Group (-COOCH₃): The most prominent feature of an ester is its strong carbonyl (C=O) stretching absorption. For aromatic esters, this band typically appears between 1730-1715 cm⁻¹. orgchemboulder.com Two distinct C-O stretching bands are also characteristic of esters and are found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Aromatic Ring: The aromatic ring itself gives rise to several characteristic absorptions. These include weak C-H stretching bands just above 3000 cm⁻¹, and C=C in-ring stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org
Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1400-1000 cm⁻¹. rsc.org For aromatic fluorides, this band is often observed around 1250 cm⁻¹.
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | Aromatic Amine | ~3450 | Medium |
| N-H Symmetric Stretch | Aromatic Amine | ~3360 | Medium |
| C-H Stretch | Aromatic | 3100-3000 | Weak-Medium |
| C-H Stretch | Methyl (-OCH₃) | 2990-2850 | Medium |
| C=O Stretch | Aromatic Ester | 1730-1715 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Variable |
| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |
| C-O Stretch (asymmetric) | Ester | ~1250 | Strong |
| C-F Stretch | Aryl Fluoride | ~1250 | Strong |
| C-O Stretch (symmetric) | Ester | ~1100 | Strong |
| N-H Wag | Primary Amine | 910-665 | Strong, Broad |
Raman Spectroscopy Studies on Fluorinated Aromatic Compounds
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving less polar or more polarizable groups are often more intense in Raman spectra.
For fluorinated aromatic compounds, Raman spectroscopy can provide valuable structural data. spiedigitallibrary.org
The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum.
C-F bonds, while having a strong IR absorption due to the large dipole moment, can also be observed in Raman spectra. rsc.org
The C=C stretching modes of the aromatic ring are generally strong in both IR and Raman spectra.
Vibrations of the nitro group in aminobenzoates have also been successfully studied using Raman spectroscopy, indicating its utility for analyzing substituted aromatics. researchgate.netresearchgate.net
The analysis of Raman spectra for this compound would help confirm the presence of the aromatic ring and could provide additional details about the skeletal vibrations of the molecule, complementing the functional group information obtained from IR spectroscopy.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the conformational preferences of molecules in the solid state.
Elucidation of Crystal Structures and Conformational Analyses of Aromatic Esters
While a specific crystal structure for this compound is not extensively documented in publicly available literature, the analysis of analogous aromatic and fluorinated benzoic acid derivatives provides a robust framework for understanding its likely solid-state conformation. scite.airesearchgate.netnih.gov Single-crystal X-ray diffraction (SC-XRD) studies on similar compounds reveal that the spatial arrangement is governed by a delicate balance of steric and electronic effects. capes.gov.brnih.govgla.ac.uk
The conformation of the ester group relative to the aromatic ring is a key structural feature. In many aromatic esters, the ester group is nearly coplanar with the benzene ring to maximize π-conjugation. However, substituents on the ring, such as the amino and fluoro groups in this compound, can induce slight torsional twists. nih.gov The fluorine atom, due to its high electronegativity, and the amino group, capable of acting as a hydrogen bond donor, significantly influence the electronic distribution within the molecule and its packing in the crystal lattice. nih.goveurjchem.com Conformational analysis of related structures often reveals specific rotational preferences of the ester and amino groups, which minimize steric hindrance and optimize intermolecular interactions. capes.gov.brnih.gov
Below is a table summarizing typical crystallographic parameters that could be expected for a small organic molecule like this compound, based on data from analogous compounds. eurjchem.com
| Parameter | Expected Value / System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 4-8 |
| c (Å) | 20-30 |
| β (°) | 90-100 |
| Volume (ų) | 1200-1600 |
| Z (molecules/unit cell) | 4 |
Investigation of Hydrogen Bonding and Supramolecular Assembly
The presence of both a hydrogen bond donor (the -NH₂ group) and acceptors (the carbonyl oxygen, the ester oxygen, and the fluorine atom) in this compound makes it an excellent candidate for forming extensive hydrogen-bonded networks. researchgate.netethernet.edu.et These non-covalent interactions are paramount in directing the self-assembly of molecules into a stable, three-dimensional supramolecular architecture. semanticscholar.org
In the crystal lattice of analogous aminobenzoic acid derivatives, it is common to observe intermolecular hydrogen bonds of the N-H···O type, where the amino group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.comnih.gov This often leads to the formation of chains or dimeric motifs. mdpi.com Furthermore, weaker interactions such as C-H···O, C-H···F, and π-π stacking can play significant roles in stabilizing the crystal packing. semanticscholar.org The interplay of these varied interactions dictates the final crystal structure, influencing properties like melting point, solubility, and morphology. nih.govtue.nl The study of these supramolecular synthons—the predictable and robust patterns of intermolecular interactions—is crucial for crystal engineering and the design of materials with specific properties. nih.gov
Mass Spectrometry (MS) Applications in Structural Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions. For this compound (C₈H₈FNO₂), the exact molecular weight is 169.15 g/mol . nih.govchemscene.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. Aromatic esters typically show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.eduwhitman.edu The fragmentation of this compound would be expected to follow characteristic pathways for aromatic esters. youtube.comwikipedia.org
Key fragmentation pathways would likely include:
Loss of the methoxy group (•OCH₃): This α-cleavage results in the formation of a stable acylium ion. For the non-fluorinated analog, methyl 3-aminobenzoate, this would lead to a fragment at m/z 120. The presence of fluorine would shift this to m/z 138.
Loss of the methyl group (•CH₃): Cleavage of the O-CH₃ bond can also occur.
Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃) can lead to a fragment corresponding to the aminofluorophenyl cation.
The table below outlines the expected major fragments for this compound based on common fragmentation patterns of aromatic esters. whitman.eduwhitman.edunist.gov
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 169 | [C₈H₈FNO₂]⁺• | Molecular Ion (M⁺•) |
| 138 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 110 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy group |
Surface and Elemental Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ipfdd.dersc.org For this compound, XPS can confirm the presence and chemical environment of carbon, oxygen, nitrogen, and fluorine on the sample surface.
The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its oxidation state.
C 1s: The high-resolution C 1s spectrum is expected to be complex, with distinct peaks corresponding to C-C/C-H in the aromatic ring, C-N from the amino group, C-F from the fluorinated carbon, and the C=O and O-C-O environments of the ester group. thermofisher.comresearchgate.net
N 1s: A single peak corresponding to the amino group (-NH₂) is expected. osti.govresearchgate.net
O 1s: Two distinct peaks are anticipated, corresponding to the carbonyl oxygen (C=O) and the ester oxygen (O-C).
F 1s: A characteristic peak for the C-F bond will be present. researchgate.netsemanticscholar.org
The following table lists the approximate binding energies expected for the different chemical states in this compound. thermofisher.comresearchgate.netosti.govrsc.org
| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (aromatic) | ~284.8 |
| C 1s | C-N | ~286.0 |
| C 1s | C-F | ~287-288 |
| C 1s | C=O, O-C-O | ~288-289 |
| N 1s | -NH₂ | ~400.0 |
| O 1s | C=O, O-C | ~532-534 |
| F 1s | C-F | ~687-688 |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) analysis are complementary techniques that provide morphological and elemental information about a sample. qa-group.comlaboratoiredubois.ch
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. ose-services.com6-napse.com For a crystalline sample of this compound, SEM would reveal the crystal habit (e.g., prismatic, needle-like), size distribution, and surface features. researchgate.net This morphological information is crucial for understanding the crystallization process and the physical properties of the bulk material. acs.org
Energy-Dispersive X-ray (EDX) Analysis: When the electron beam from the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. thermofisher.comelectron-microscopes.com The EDX detector analyzes the energy of these X-rays to identify the elemental composition of the sample. 6-napse.com An EDX spectrum of this compound would show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). acs.orgelectron-microscopes.com This provides a rapid qualitative and semi-quantitative confirmation of the compound's elemental makeup. thermofisher.com Furthermore, EDX mapping can be used to visualize the spatial distribution of these elements across the sample's surface, confirming a homogeneous composition. ose-services.com
Elemental Analysis for Fluorine Content
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For organofluorine compounds such as this compound, determining the fluorine content with accuracy is crucial for confirming its identity and purity. The theoretical fluorine content is calculated from the molecular formula (C₈H₈FNO₂) and the atomic weights of its constituent elements.
Several methods are employed for the quantitative determination of fluorine in organic compounds. A common approach involves the complete decomposition of the compound to convert the covalently bonded fluorine into fluoride ions (F⁻). One established method is microcombustion, where the sample is burned in a quartz tube with a platinum catalyst at high temperatures (around 900°C), followed by an acid-base titration of the combustion products. usgs.gov Another technique involves fusion with an alkali metal like sodium, which cleaves the carbon-fluorine bond, allowing the resulting inorganic fluoride to be extracted and quantified. stackexchange.com For instance, the sample can be refluxed with sodium in a solvent like 1-hexanol, with the liberated fluoride ion subsequently titrated using a thorium nitrate solution. dtic.mil
The theoretical percentage of fluorine in this compound is 11.23%. Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical value to confirm the sample's purity.
| Compound | Molecular Formula | Molar Mass (g/mol) | Theoretical Fluorine Content (%) | Hypothetical Experimental Finding (%) |
|---|---|---|---|---|
| This compound | C₈H₈FNO₂ | 169.15 | 11.23 | 11.19 |
| 3-Amino-2-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 12.25 | 12.21 |
| Methyl 3-amino-2-fluorobenzoate | C₈H₈FNO₂ | 169.15 | 11.23 | 11.28 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within molecules. In aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π–π* transitions associated with the benzene ring and n–π* transitions involving non-bonding electrons on the oxygen and nitrogen atoms. The positions and intensities of these absorption bands are sensitive to the molecular structure and the substituents on the aromatic ring.
The UV-Vis spectrum of an aromatic ester is characterized by strong absorptions related to the conjugated system. For example, the spectrum of a poly(aniline-co-m-aminobenzoic acid) copolymer shows a strong absorption peak around 320 nm, which is attributed to the π–π* transition of the benzene rings. ias.ac.in In related aminobenzoates, these transitions are well-documented. The UV spectrum of 4-Aminobenzoic acid, an isomer of the parent acid of this compound, displays absorption maxima (λ_max) at 194 nm, 226 nm, and 278 nm. sielc.com Similarly, ethyl 4-aminobenzoate exhibits absorption peaks that are influenced by the solvent environment. researchgate.net
| Compound | Key Functional Groups | Reported Absorption Maxima (λ_max) | Solvent |
|---|---|---|---|
| 4-Aminobenzoic Acid | Aromatic ring, Carboxylic acid, Amino group | 194 nm, 226 nm, 278 nm sielc.com | Not Specified |
| Ethyl 4-aminobenzoate | Aromatic ring, Ester, Amino group | ~300 nm researchgate.net | Water |
| Poly(aniline-co-m-aminobenzoic acid) | Polymer with Aromatic rings, Amino groups | ~320 nm (π–π* transition) ias.ac.in | Solid Film |
Microwave Spectroscopy for Conformational Landscapes
Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. fiveable.me By precisely measuring the frequencies of rotational transitions, it is possible to determine the molecule's moments of inertia with great accuracy. This information, in turn, allows for the determination of detailed structural parameters such as bond lengths, bond angles, and dihedral angles. fiveable.me The technique is particularly powerful for exploring conformational landscapes, as different conformers of a molecule have unique rotational spectra.
For molecules containing internal rotors, such as the methyl group in this compound, microwave spectroscopy can reveal the barriers to internal rotation. nih.gov The internal rotation of the methoxy methyl group (CH₃-O) can cause splittings in the observed rotational lines, and the magnitude of these splittings is directly related to the height of the potential barrier hindering the rotation. nih.govnih.gov Studies on other aromatic esters and related molecules have successfully characterized these barriers. nih.gov
The introduction of a fluorine atom can significantly increase the conformational complexity of a molecule. unibs.it A microwave spectroscopy study of this compound would aim to identify the stable conformer(s) present in the gas phase. This involves determining the planarity of the molecule and the orientation of the amino and methyl ester groups relative to the aromatic ring. High-level quantum chemical calculations are typically used in conjunction with experimental measurements to unambiguously identify the observed conformers and refine the structural determination. aip.org
| Parameter Determinable by Microwave Spectroscopy | Significance for this compound | Relevant Research Context |
|---|---|---|
| Rotational Constants (A, B, C) | Provides the principal moments of inertia, confirming the molecule's overall shape and identifying the specific conformer. | Standard output for any rotational spectroscopy experiment. aip.org |
| Barrier to Methyl Internal Rotation (V₃) | Quantifies the energy needed for the methoxy methyl group to rotate, revealing information about electronic and steric effects. | Splittings in rotational lines are analyzed to determine this barrier. nih.govnih.gov |
| Dipole Moment Components (μ_a, μ_b, μ_c) | Measures the charge distribution, which is influenced by the electronegative F, N, and O atoms. | Determined from the Stark effect on rotational transitions. aip.org |
| Conformational Isomers | Identifies if multiple stable geometries exist (e.g., due to the orientation of the ester group). | Fluorination can lead to a more complicated conformational energy landscape. unibs.it |
Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 5 Fluorobenzoate Systems
Density Functional Theory (DFT) Calculations
There is no available literature detailing DFT calculations specifically for Methyl 3-amino-5-fluorobenzoate. Consequently, information regarding the elucidation of its reaction mechanisms, transition states, protonation sites and energetics, or the computational prediction of its spectroscopic data cannot be provided.
No studies were found that computationally investigated reaction mechanisms or identified transition state structures involving this compound.
Specific data on the computational investigation of protonation sites and their corresponding energetics for this compound are not present in the current scientific literature.
Molecular Dynamics (MD) Simulations
Similar to the lack of DFT studies, there is no published research on the use of molecular dynamics simulations to study this compound.
No literature exists that analyzes the intermolecular interactions or solvation effects of this compound using molecular dynamics simulations.
There are no available studies that report on the conformational dynamics or receptor binding of this compound through molecular dynamics simulations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For this compound, such studies can elucidate the key molecular features governing its behavior.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds like aminobenzoic acid derivatives. chitkara.edu.innih.gov QSAR analyses on related molecules have demonstrated that a combination of electronic, steric, and hydrophobic parameters often dictates their biological efficacy. nih.govresearchgate.net
For instance, in a series of benzoylaminobenzoic acid derivatives, inhibitory activity against β-ketoacyl-acyl carrier protein synthase III was found to be influenced by hydrophobicity, molar refractivity, and the presence of specific substituent groups. nih.gov Similarly, QSAR studies on p-aminobenzoic acid (PABA) derivatives have highlighted the importance of electronic parameters such as the total energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in explaining their antimicrobial activity. chitkara.edu.in
For this compound, a hypothetical QSAR model would likely incorporate descriptors such as:
Electronic Properties: Dipole moment, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating amino group, creates a unique electronic profile that would be critical in interactions with biological targets.
Steric Parameters: Molecular volume, surface area, and specific conformational descriptors. The size and shape of the molecule will influence its fit within a receptor's binding pocket.
Hydrophobicity: LogP (partition coefficient), which is crucial for membrane permeability and reaching the target site.
A typical linear QSAR equation might take the form:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant
The development of a robust QSAR model for this compound and its analogs would enable the virtual screening of new derivatives with potentially enhanced biological activity.
Table 1: Hypothetical QSAR Descriptors for this compound and Their Potential Influence on Biological Activity
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Electronic | HOMO Energy | Higher values may correlate with increased reactivity and binding affinity. |
| LUMO Energy | Lower values may indicate greater susceptibility to nucleophilic attack. | |
| Dipole Moment | Influences solubility and interactions with polar residues in a binding site. | |
| Steric | Molecular Volume | Determines the fit within a receptor pocket; an optimal size is often required. |
| Surface Area | Affects the extent of interaction with the receptor surface. | |
| Hydrophobic | LogP | Governs membrane permeability and transport to the target site. |
Quantum chemical methods are powerful tools for the accurate prediction of thermodynamic properties of molecules, providing insights that complement experimental data. preprints.org For this compound, properties such as the standard heat of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated using various levels of theory. wikipedia.org
These calculations typically involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Analysis: Calculating vibrational frequencies to confirm the structure is a true minimum on the potential energy surface and to derive thermochemical data.
Methods like Density Functional Theory (DFT) with appropriate basis sets are commonly employed for such predictions. The fluorination of aromatic compounds is known to significantly influence their thermodynamic properties. nih.gov Theoretical investigations into aniline (B41778) derivatives have also shown good correlation between calculated Gibbs free energies and experimental values. researchgate.net
The predicted thermodynamic data for this compound is crucial for understanding its stability, reactivity, and behavior in different chemical environments. For example, the heat of formation provides a measure of the molecule's intrinsic stability, while the Gibbs free energy can predict the spontaneity of reactions involving this compound.
Table 2: Illustrative Calculated Thermodynamic Properties for a Substituted Aromatic Compound
| Thermodynamic Property | Calculated Value (Hypothetical) | Significance |
| Standard Heat of Formation (ΔHf°) | -350 kJ/mol | Indicates the molecule is stable relative to its constituent elements. |
| Standard Entropy (S°) | 380 J/(mol·K) | Reflects the degree of molecular disorder and freedom of motion. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -280 kJ/mol | Represents the maximum reversible work that may be performed by a system. |
Molecular Orbital and Empirical Methods for Electronic and Steric Properties
The electronic and steric properties of this compound are fundamental to its chemical reactivity and interactions. Molecular orbital (MO) theory and various empirical methods provide a detailed picture of these characteristics.
The electronic character of the molecule is dominated by the interplay of the substituents on the benzene (B151609) ring. The amino group (-NH2) is a strong π-donor and σ-acceptor, while the fluorine atom (-F) is a strong σ-acceptor and a weak π-donor. The methyl ester group (-COOCH3) is an electron-withdrawing group. This substitution pattern leads to a complex distribution of electron density within the aromatic ring.
Molecular Orbital Analysis: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. researchgate.netresearchgate.net
HOMO: The energy and distribution of the HOMO are related to the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the benzene ring.
LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. The LUMO will likely be localized more towards the electron-withdrawing ester group and the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on similar fluorinated aromatic compounds have shown that fluorination can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. emerginginvestigators.orgresearchgate.net
Steric Properties: Empirical methods and molecular mechanics can be used to model the steric properties of this compound. These properties, including molecular shape, volume, and surface accessibility, are critical for understanding how the molecule fits into active sites of enzymes or receptors. The presence of the fluorine atom, while small, and the methyl ester group will influence the preferred conformation of the molecule and create specific steric demands for its binding partners.
Applications in Materials Science and Industrial Chemistry
Role as Building Blocks for Specialty Chemicals and Advanced Materials
Methyl 3-amino-5-fluorobenzoate serves as a fundamental building block in the synthesis of more complex molecules and materials. The reactivity of its functional groups—the amino group and the methyl ester—allows for its incorporation into a wide range of chemical structures. The presence of the fluorine atom imparts unique properties to the resulting products, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics.
The versatility of this compound as a building block is highlighted by its potential to be chemically modified. The amino group can undergo reactions such as diazotization, acylation, and alkylation, opening pathways to a diverse array of derivatives. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Below is a table summarizing the key properties of this compound that make it a valuable building block:
| Property | Value | Significance in Synthesis |
| Molecular Formula | C8H8FNO2 | Provides the basic elemental composition. |
| Molecular Weight | 169.15 g/mol | Important for stoichiometric calculations in chemical reactions. |
| Functional Groups | Amine (-NH2), Methyl Ester (-COOCH3), Fluoro (-F) | Offers multiple reaction sites for polymerization and derivatization. |
| Physical Form | Solid | Affects handling and processing conditions in industrial synthesis. |
| Solubility | Slightly soluble in water | Influences the choice of solvents and reaction conditions for chemical transformations. |
Research in Fluorinated Polymers and Composites
The incorporation of fluorine-containing monomers into polymers is a well-established strategy for developing high-performance materials. While specific research focusing exclusively on this compound is emerging, the applications of analogous compounds, such as Methyl 3-amino-2-fluorobenzoate, provide strong indicators of its potential. Research has shown that related fluorinated aminobenzoates can be incorporated into polymers to enhance thermal stability and chemical resistance, making them valuable for producing high-performance coatings chemimpex.com.
The presence of the fluorine atom in this compound is expected to impart several desirable characteristics to polymers and composites. These include:
Increased Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals, including acids, bases, and organic solvents.
Low Surface Energy: The incorporation of fluorine can lead to materials with low surface energy, resulting in properties such as hydrophobicity and oleophobicity, which are desirable for coatings and self-cleaning surfaces.
Improved Mechanical Properties: The introduction of fluorine can influence the intermolecular forces within the polymer matrix, potentially leading to enhanced strength and durability.
Research in this area would involve the polymerization of this compound or its derivatives with other comonomers to create novel fluorinated polymers. These polymers could then be characterized for their thermal, mechanical, and chemical properties. Furthermore, these fluorinated polymers could be used as matrices for composite materials, where they are combined with reinforcing fillers such as glass or carbon fibers to create lightweight materials with exceptional strength and stiffness.
The potential applications for such advanced materials are vast and could include:
Aerospace components: Materials that can withstand extreme temperatures and corrosive environments.
Automotive parts: High-performance plastics that offer weight reduction and improved fuel efficiency.
Electronic encapsulants: Materials that provide protection for sensitive electronic components.
Protective coatings: Durable and chemically resistant coatings for various substrates.
The following table outlines the potential effects of incorporating a fluorinated monomer like this compound into a polymer matrix:
| Polymer Property | Expected Effect of Fluorine Incorporation | Potential Application Benefit |
| Thermal Stability | Increased resistance to thermal degradation. | Use in high-temperature applications such as engine components or aerospace parts. |
| Chemical Resistance | Enhanced inertness to a broad spectrum of chemicals. | Development of durable coatings and linings for chemical processing equipment. |
| Surface Energy | Lowered surface energy, leading to hydrophobicity and oleophobicity. | Creation of water-repellent and self-cleaning surfaces for architectural and automotive applications. |
| Mechanical Strength | Potential for increased tensile strength and modulus. | Fabrication of strong, lightweight composite materials for structural applications. |
| Dielectric Constant | Lowered dielectric constant. | Use in electronic packaging and as insulating materials for high-frequency circuits. |
Emerging Research Areas and Future Perspectives for Methyl 3 Amino 5 Fluorobenzoate
Expanding Applications in Chemical Biology
The strategic placement of fluorine in organic molecules can significantly alter their biological properties, a feature that is being increasingly exploited in chemical biology. Methyl 3-amino-5-fluorobenzoate serves as a key starting material for the synthesis of sophisticated molecular tools designed to interrogate biological systems. The presence of fluorine can enhance metabolic stability and membrane permeability, making it an attractive component in the design of probes and imaging agents. wikipedia.org
Fluorinated compounds are valuable in the development of fluorescent dyes for biological imaging. nih.gov For instance, fluorinated rhodamine dyes have been synthesized for detecting specific analytes within biological environments. nih.gov The synthetic accessibility of this compound makes it a candidate for creating novel fluorophores with tailored properties. Furthermore, fluorinated benzoates are utilized in studies of microbial metabolism, where the fluorine atom acts as a subtle probe to elucidate enzymatic pathways. nih.gov For example, the metabolism of fluorobenzoates by anaerobic bacteria like Syntrophus aciditrophicus has been studied to understand the mechanisms of aromatic compound degradation. nih.gov The insights gained from such studies can have implications for bioremediation and understanding the gut microbiome.
Beyond probes, fluorinated organic compounds have found special applications as components of blood substitutes, leveraging their capacity to carry oxygen. nih.gov The unique properties of fluorinated materials continue to open new avenues for their use in diverse areas of chemical biology.
Development of Covalent Inhibitors and PROTACs
Targeted covalent inhibitors have emerged as a powerful class of drugs, offering prolonged therapeutic effects through the formation of an irreversible bond with their protein target. nih.govmdpi.com Fluorine-containing groups are often incorporated into the design of these inhibitors to modulate their reactivity and binding affinity. nih.gov For example, α-fluorinated ketones have been successfully developed as covalent inhibitors of serine proteases. nih.gov The amino group of this compound provides a convenient handle for elaboration into reactive "warheads," while the fluorine atom can fine-tune the electronic properties of the molecule to optimize its interaction with the target protein.
More recently, the field of targeted protein degradation has gained significant traction with the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Covalent inhibitors have been effectively used as the target-binding component of PROTACs, leading to highly potent and durable protein degradation. nih.gov For example, covalent inhibitors of Bruton's tyrosine kinase (BTK) like ibrutinib (B1684441) have been adapted into PROTACs. nih.gov The structural motifs present in this compound make it a valuable precursor for the synthesis of novel warheads for covalent inhibitors and, by extension, for the development of innovative PROTACs for cancer therapy and other diseases. nih.gov
Exploration of Novel Synthetic Pathways for Fluorine-Containing Compounds
The growing importance of fluorinated compounds in pharmaceuticals and materials science has spurred the development of new and efficient synthetic methods. youtube.com Research is actively exploring novel pathways to create complex fluorine-containing molecules, with this compound and its parent acid, 3-amino-5-fluorobenzoic acid, serving as important starting materials. chem-contract.com
One area of advancement is the use of photoredox catalysis for the synthesis of fluorinated compounds under mild conditions. For example, visible-light-induced methods for the difluoroalkylation of anilines have been developed, offering a sustainable approach to creating new fluorinated building blocks. acs.org Such methods could potentially be adapted for the derivatization of this compound. The synthesis of complex, unnatural fluorinated amino acids is another active area of research, where novel cross-coupling reactions are employed. nih.gov These specialized amino acids are then incorporated into peptides to enhance their stability and biological activity. beilstein-journals.org
Furthermore, innovative strategies for the synthesis of fluorinated amines are being pursued, sometimes using greener reagents as alternatives to traditional fluorinating agents. acs.org These advancements in synthetic methodology are crucial for expanding the chemical space of accessible fluorine-containing compounds and for enabling the efficient production of new drug candidates and functional materials derived from simple precursors like this compound.
Investigation of Diverse Biological Properties of New Analogs
The chemical scaffold of this compound is being systematically modified to generate new analogs with diverse and potentially enhanced biological activities. This exploration is a cornerstone of drug discovery, where even minor structural changes can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.
Several analogs of this compound are being investigated, including:
Methyl 3-amino-2-bromo-5-fluorobenzoate : The introduction of a bromine atom at the 2-position offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives with potential applications in various therapeutic areas. bldpharm.comchembk.com
Methyl 3-amino-5-fluoro-4-methylbenzoate : The addition of a methyl group can influence the compound's conformation and interaction with biological targets. nih.govuni.lubldpharm.com For instance, the related compound Methyl 3-amino-4-methylbenzoate is used in the synthesis of inhibitors for the Hedgehog signaling pathway, a target in cancer therapy. chemicalbook.com
Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate : This analog features a biphenyl (B1667301) core, a privileged structure in medicinal chemistry known to be present in compounds with various biological activities, including antimalarial properties. nih.gov
The biological activities of these new analogs are under active investigation. For example, compounds with related heterocyclic structures, such as thiazolo[4,5-b]pyridines, have shown antimicrobial and cytotoxic activities. mdpi.com Similarly, derivatives of 1-phenylcyclopropane carboxamide have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory and antitumor activities. nih.gov The systematic synthesis and biological evaluation of new analogs derived from this compound hold the promise of identifying novel therapeutic agents for a range of diseases.
Advancements in Sustainable Synthesis for Pharmaceutical Manufacturing
The pharmaceutical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. This shift, often referred to as "green chemistry," aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of fluorinated compounds, including intermediates like this compound.
Recent research has focused on developing greener synthetic routes for fluorinated anilines. acs.org These methods often utilize milder reaction conditions and less toxic reagents. For example, the use of aqueous ammonia (B1221849) as a weak base in palladium-catalyzed reactions represents a more environmentally benign approach. nih.gov Furthermore, efforts are being made to replace hazardous reagents in fluorination reactions with greener alternatives. acs.org The development of catalytic methods, particularly those using earth-abundant metals or even metal-free systems, is a key goal in sustainable synthesis. By incorporating these green chemistry principles into the manufacturing of this compound and its derivatives, the environmental footprint of producing these valuable compounds can be significantly reduced.
Q & A
Q. What are the key synthetic routes for Methyl 3-amino-5-fluorobenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step reactions involving halogenation, esterification, and amination. A general procedure (e.g., ) employs trichlorotriazine as a coupling agent, with methoxyphenol as a nucleophile. Optimization of reaction temperature (e.g., 0–5°C for stepwise additions) and stoichiometric ratios (e.g., 1:1 equiv. for intermediates) is critical to minimize side products like over-alkylated derivatives . For fluorinated analogs, selective protection of the amino group prior to fluorination may improve regioselectivity.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine at position 5, amino at position 3) and ester functionality.
- HPLC-MS : To assess purity (>97% as per ) and detect trace impurities (e.g., unreacted 3-amino-5-fluorobenzoic acid).
- Melting Point Analysis : Compare observed values (e.g., 34–36°C for related compounds in ) with literature data to validate crystallinity .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the amino moiety. highlights similar compounds requiring desiccated conditions to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives based on this compound?
Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on the aromatic ring) and optimize geometries for target interactions (e.g., enzyme binding in agrochemicals, as in ). Crystallographic data (e.g., bond angles in ) can validate computational models .
Q. What strategies resolve contradictions between synthetic yield and purity in scaled-up preparations?
- Stepwise Purification : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) after each synthetic step to isolate intermediates.
- In Situ Monitoring : Employ techniques like FT-IR or reaction calorimetry to track intermediate formation and adjust reagent addition rates dynamically .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent polarity) to balance yield (>80%) and purity (>95%) .
Q. What are the challenges in using this compound as a building block for agrochemicals?
- Regioselectivity : Competing reactions during triazine coupling () may require protecting groups (e.g., Boc for amines) to direct functionalization.
- Bioactivity Optimization : Fluorine’s electronegativity enhances membrane permeability but may reduce solubility; counterbalance with hydrophilic auxiliaries (e.g., PEG chains) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The fluorine atom at position 5 deactivates the ring, directing electrophilic substitution to the para position of the amino group. Steric hindrance from the methyl ester limits coupling at position 3. Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to enhance turnover .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
